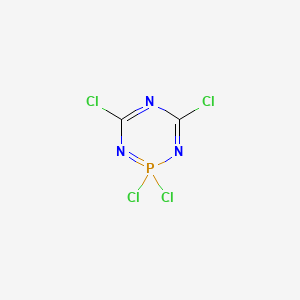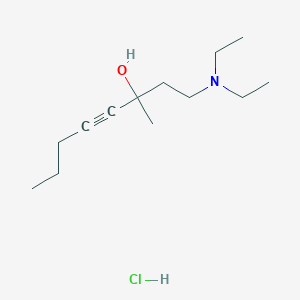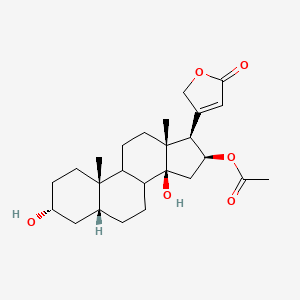
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine typically involves the reaction of 2-chloro-6-hydroxypyridine with 2-methyl-2H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole moiety to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives of the triazole moiety.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of neuroprotective and anti-inflammatory agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-methylpyridine: Similar in structure but lacks the triazole moiety.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a different heterocyclic ring.
2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Features a benzotriazole moiety instead of a triazole.
Uniqueness
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1184913-59-4 |
|---|---|
Molekularformel |
C9H9ClN4O |
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
2-chloro-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine |
InChI |
InChI=1S/C9H9ClN4O/c1-14-8(11-6-12-14)5-15-9-4-2-3-7(10)13-9/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
ZHLRXIVDCONTDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)COC2=NC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)









